
tert-Butyl 5,6-dichloropyridin-3-ylcarbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is a topic of interest in several papers. For instance, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate is reported through the reaction with different acid chlorides . Another paper describes the synthesis of tert-butyl acetylcarbamate using natural phosphate as a catalyst, showcasing a green method for carbamate synthesis . These methods could potentially be adapted for the synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized in several studies. For example, the crystal structure of tert-butyl acetylcarbamate shows pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond . Another study presents the crystal structure of a tert-butyl carbamate derivative with intramolecular hydrogen bonding . These findings provide insights into the molecular interactions that could be expected in tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.
Chemical Reactions Analysis
The reactivity of tert-butyl carbamate derivatives is explored in the context of various chemical reactions. The paper on di-tert-butyl ethynylimidodicarbonate discusses its use as a β-aminoethyl anion synthetic equivalent, which could be relevant for the functionalization of tert-butyl carbamate derivatives . Additionally, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate involves reactions with acid chlorides, indicating the potential for further derivatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are detailed in several papers. For instance, the thermal properties and X-ray crystallographic analysis of certain derivatives are discussed, providing information on their stability and solid-state structure . The Hirshfeld surface analysis of tert-butyl acetylcarbamate reveals the major contributions to the crystal packing, which are important for understanding the compound's behavior in the solid state .
Aplicaciones Científicas De Investigación
1. Modulation of Supramolecular Structure
- Application Summary : This research focuses on the modulation of supramolecular structure by stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives on Ag (111). The tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .
- Methods and Procedures : The researchers controlled the removal amount of tert-butyl groups in tetraazaperopyrene derivatives by stepwise annealing on Ag (111). The evolution of supramolecular self-assembly was visualized by high resolution scanning tunneling microscopy .
- Results : The researchers successfully realized the evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP .
2. Enzymatic Synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
- Application Summary : This research focuses on the highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir .
- Methods and Procedures : The researchers used a tetrad mutant of LkADH (LkTADH), A94T/F147L/L199H/A202L, which was more efficient in the bioreduction process .
- Results : A final CDOH concentration of 427 mM (100 g/L) gave (S)-CHOH in 94% yield and 99.5% e.e. after a reaction time of 38 h with whole cells expressing LkTADH .
Propiedades
IUPAC Name |
tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGGFHSPXVTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626077 | |
| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5,6-dichloropyridin-3-ylcarbamate | |
CAS RN |
275383-96-5 | |
| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

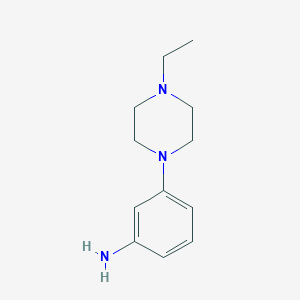
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

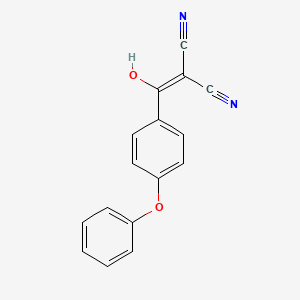
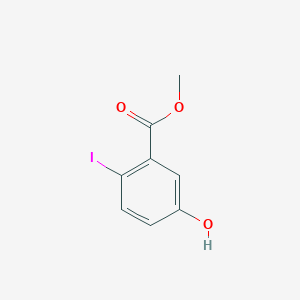


![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)
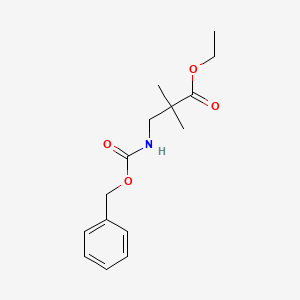
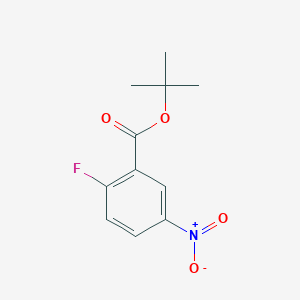
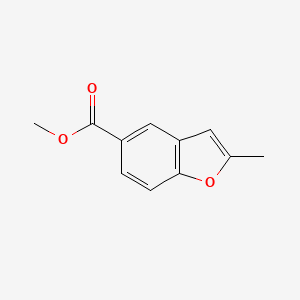
![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)